

# The Synthesis and Isomeric Landscape of Lactulose: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Abstract

**Lactulose**, a synthetic disaccharide composed of galactose and fructose, holds significant importance in the pharmaceutical and food industries.[1] Its production, primarily through the isomerization of lactose, presents a fascinating case study in carbohydrate chemistry, involving a delicate interplay of reaction conditions and catalyst choice to maximize yield and purity. This technical guide provides an in-depth exploration of the chemical and enzymatic synthesis of **lactulose**, a detailed overview of its isomeric forms, and comprehensive experimental protocols for its preparation and analysis. Quantitative data is summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying principles.

## Chemical Synthesis of Lactulose

The industrial production of **lactulose** predominantly relies on the chemical isomerization of lactose, a readily available starting material.[2][3] This transformation is typically achieved in an alkaline environment, a process known as the Lobry de Bruyn-Alberda van Ekenstein (Ld-AvE) transformation.[4] This reaction proceeds through an enediol intermediate, leading to the conversion of the aldose (lactose) to the ketose (**lactulose**).[4][5] However, this process can also lead to the formation of byproducts, including epilactose, galactose, and tagatose, necessitating careful control of reaction conditions to optimize **lactulose** yield and purity.[6]

## Alkaline Isomerization: Catalysts and Conditions

Various alkaline catalysts have been employed for the isomerization of lactose. The choice of catalyst significantly impacts the reaction efficiency, yield, and the profile of impurities.

Table 1: Comparative Quantitative Data for Alkaline Isomerization of **Lactulose**

Catalyst	Lactose Conc. (% w/v)	Catalyst Conc.	Temperature (°C)	Time (h)	pH	Lactulose Yield (%)	Reference
Sodium Hydroxide	20	1 M	90	2	-	>30.9	[7][8]
Sodium Aluminate	35	1:1 M ratio (NaAlO <sub>2</sub> :lactose)	60	0.83	12	85.45	[9]
Sodium Aluminate	20-50 (w/w)	0.5:1 - 2:1 M ratio (NaAlO <sub>2</sub> :lactose)	25-50	6-16	-	84.8	[2]
Magnesium Oxide	60-70	0.05-0.2% (w/w) of lactose	100	0.17	-	~35-40	[10]
Calcium Carbonate	4 (MCP)	12 mg/mL	96	2	>8	18-21	[11]

## Experimental Protocols for Chemical Synthesis

This protocol is based on the work of Nahla T. K. et al.[7][8]

- Materials: Lactose, Sodium Hydroxide (NaOH), Deionized water.

- Procedure:
  - Prepare a 20% (w/v) aqueous solution of lactose.
  - Add 1 M sodium hydroxide solution to the lactose solution.
  - Heat the reaction mixture to 90°C and maintain this temperature for 2 hours with stirring.
  - Monitor the formation of **lactulose** using a suitable analytical method (e.g., spectrophotometry or HPLC).
  - Cool the reaction mixture and proceed with purification steps to remove unreacted lactose, catalyst, and byproducts.

This protocol is derived from studies by Wang et al. and a patented process.[\[2\]](#)[\[9\]](#)

- Materials: Lactose, Sodium Aluminate ( $\text{NaAlO}_2$ ), Deionized water, Ice.
- Procedure:
  - Prepare a 35% (w/v) aqueous solution of lactose.
  - Add sodium aluminate to achieve a 1:1 molar ratio with lactose.
  - Adjust the pH of the solution to 12.
  - Heat the reaction mixture to 60°C and maintain for 50 minutes with stirring.
  - Alternatively, for a higher concentration process, prepare a 20-50% (w/w) lactose suspension and add a 30-40% (w/w) sodium aluminate solution. React at 25-50°C for 6-16 hours.[\[2\]](#)
  - Quench the reaction by pouring the mixture onto ice.[\[2\]](#)
  - Neutralize the solution to precipitate aluminum hydroxide, which can be removed by filtration.[\[2\]](#)
  - The resulting **lactulose** solution can be further purified by deionization.[\[2\]](#)

This protocol is based on a patented industrial process.[\[10\]](#)

- Materials: Lactose, Magnesium Oxide (MgO), Sodium Hydrosulphite, Deionized water, Ethanol.
- Procedure:
  - Prepare a 60-70% aqueous solution of lactose.
  - Add magnesium oxide and sodium hydrosulphite, each at a concentration of 0.05-0.2% by weight with respect to lactose.
  - Heat the solution to 100°C and maintain for approximately 10 minutes.
  - Cool the mixture to allow unreacted lactose to precipitate, which can be removed by filtration.
  - The **lactulose** syrup can be further purified, and crystalline **lactulose** can be obtained by crystallization from ethanol.

## Enzymatic Synthesis of Lactulose

Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods, often operating under milder conditions and producing fewer byproducts.[\[10\]](#) Two main classes of enzymes are utilized for this purpose:  $\beta$ -galactosidases and cellobiose 2-epimerases.

## Biocatalysts and Reaction Parameters

Table 2: Comparative Quantitative Data for Enzymatic Synthesis of **Lactulose**

Enzyme	Substrate(s)	Enzyme Conc.	Temperature (°C)	Time (h)	pH	Lactulose Yield (%)	Reference
β-Galactosidase (K. lactis)	10% Lactose, 30% Fructose	400 μL (3000 U/mL) per 100g	40	2	6.7	12.2	[12][13]
Cellobiose 2-epimerase (C. saccharolyticus)	600 g/L Lactose	12.5 U/mL	80	2	7.5	65.1	[3]
Cellobiose 2-epimerase (C. obsidiansis)	Lactose	-	70	-	7.5	54 (ratio)	[14]
Cellobiose 2-epimerase (D. thermophilum mutant)	200 g/L Lactose	-	80	4	7.0	64.52	[15]

## Experimental Protocols for Enzymatic Synthesis

This protocol is based on the research by Zokaee et al.[12][13]

- Materials: Lactose, Fructose, β-galactosidase from Kluyveromyces lactis, Phosphate buffer.
- Procedure:

- Prepare a solution containing 10% (w/w) lactose and 30% (w/w) fructose in a suitable buffer (e.g., pH 6.7 phosphate buffer).
- Add  $\beta$ -galactosidase solution (e.g., 400  $\mu$ L of 3000 U/mL enzyme solution per 100g of sugar solution).
- Incubate the reaction mixture at 40°C for 120 minutes with agitation.
- The reaction involves the transfer of a galactosyl residue from lactose to fructose (transgalactosylation).
- Terminate the reaction (e.g., by heat inactivation of the enzyme) and proceed with purification to separate **lactulose** from monosaccharides and unreacted substrates.

This protocol is based on the work with *Caldicellulosiruptor saccharolyticus* cellobiose 2-epimerase.[3]

- Materials: Lactose, Permeabilized E. coli cells containing recombinant cellobiose 2-epimerase, Phosphate buffer.
- Procedure:
  - Prepare a high concentration lactose solution (e.g., 600 g/L) in a phosphate buffer (e.g.,  $\text{Na}_2\text{HPO}_4$ – $\text{NaH}_2\text{PO}_4$  buffer, pH 7.5).
  - Add the whole-cell biocatalyst (permeabilized E. coli cells) to a final concentration of 12.5 U/mL.
  - Incubate the reaction at 80°C for 2 hours.
  - This enzyme directly isomerizes lactose to **lactulose** and can also produce epilactose as a byproduct.
  - Separate the biocatalyst (e.g., by centrifugation) and purify the **lactulose** from the supernatant.

## Isomeric Forms of Lactulose

**Lactulose** (4-O- $\beta$ -D-galactopyranosyl-D-fructose) is a disaccharide that can exist in different isomeric forms. Understanding these forms is crucial for its analysis and for defining its purity. The primary isomeric considerations are anomers and epimers.

- **Anomers:** In solution, the fructose moiety of **lactulose** can cyclize to form either a furanose (5-membered ring) or a pyranose (6-membered ring). Each of these cyclic forms can exist as  $\alpha$  and  $\beta$  anomers, which differ in the configuration at the anomeric carbon (C-2 of the fructose unit).
- **Epimers:** Epimers are diastereomers that differ in the configuration at only one chiral center. A key epimer in the context of **lactulose** synthesis is epilactose, which is an epimer of lactose at the C-2 position of the glucose unit. During the Lobry de Bruyn-Alberda van Ekenstein transformation, the enediol intermediate can be protonated from two different faces, leading to the formation of both the original aldose (lactose) and its C-2 epimer.<sup>[4]</sup>

Common impurities and related substances found in **lactulose** preparations include:

- **Lactose:** Unreacted starting material.
- **Galactose:** A monosaccharide that can be formed by the degradation of **lactulose**.<sup>[6]</sup>
- **Fructose:** A monosaccharide component of **lactulose**.
- **Epilactose:** An isomer of lactose.
- **Tagatose:** A C-4 epimer of fructose.

## Analytical Methods for Isomer Separation

High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) are powerful techniques for the separation and quantification of **lactulose** and its isomers.

This protocol is a simplified representation based on the work of Nelofar et al.<sup>[16][17][18]</sup>

- **Instrumentation:** HPLC system with a Refractive Index (RI) detector.

- Column: An amino-propyl functionalized silica column (e.g., L8 type) or a polymer-based amino HILIC column.[\[19\]](#)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Flow Rate: 1.0 mL/min.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Temperature: 40°C.[\[19\]](#)
- Procedure:
  - Prepare standard solutions of **lactulose**, lactose, galactose, epilactose, and fructose.
  - Prepare the sample solution by dissolving the **lactulose** syrup or powder in the mobile phase and filtering through a 0.45 µm filter.
  - Inject the standards and sample onto the HPLC system.
  - Identify and quantify the components based on their retention times and peak areas compared to the standards. A typical run time is around 15 minutes.[\[16\]](#)[\[17\]](#)[\[18\]](#)

HPAE-PAD offers high sensitivity and selectivity for the direct determination of carbohydrates without derivatization.[\[20\]](#)

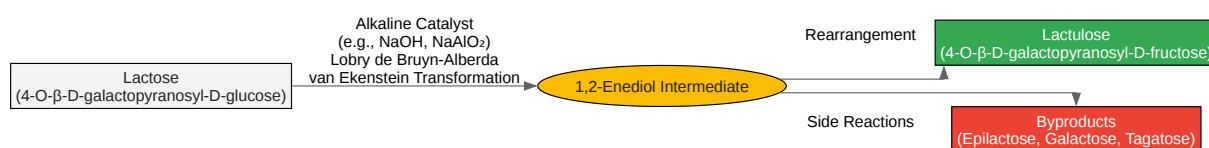
- Instrumentation: Ion chromatography system with a Pulsed Amperometric Detector (PAD) with a gold working electrode.
- Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).[\[6\]](#)[\[20\]](#)
- Eluent: A dilute sodium hydroxide solution, often with a gradient.
- Procedure:
  - Prepare standard solutions of the carbohydrates of interest.
  - Dilute the sample in deionized water.



- Inject the standards and sample onto the HPAE-PAD system.
- The carbohydrates are separated based on their acidity in the highly alkaline mobile phase and detected electrochemically.

## Visualizing the Processes

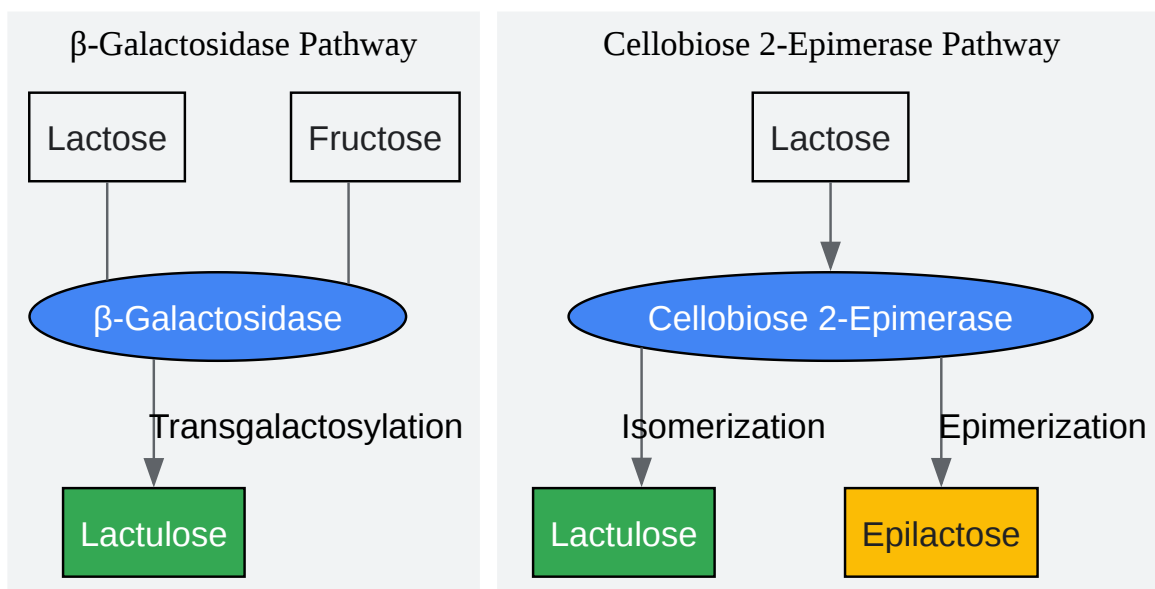
### Chemical Synthesis Pathway



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Caption: Alkaline isomerization of lactose to **lactulose**.

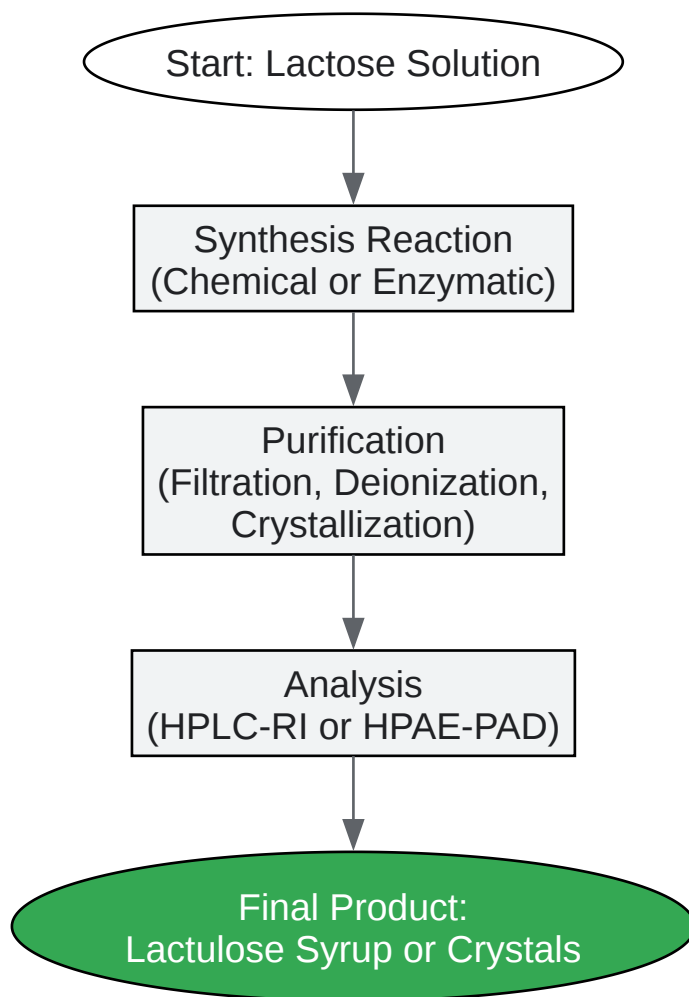
## Enzymatic Synthesis Workflows



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Caption: Enzymatic synthesis routes to **lactulose**.

## General Experimental and Analytical Workflow



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Caption: General workflow for **lactulose** production.

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